1-(2-Hydroxyphenyl)nonan-1-one
Overview
Description
1-(2-Hydroxyphenyl)nonan-1-one is an organic compound with the molecular formula C15H22O2 It is characterized by a phenyl group substituted with a hydroxy group at the second position and a nonanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)nonan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with nonanal in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(2-hydroxyphenyl)nonanoic acid.
Reduction: Formation of 1-(2-hydroxyphenyl)nonanol.
Substitution: Formation of 1-(2-bromo-phenyl)nonan-1-one or 1-(2-nitrophenyl)nonan-1-one.
Scientific Research Applications
1-(2-Hydroxyphenyl)nonan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyphenyl)nonan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)nonan-1-one: Similar structure but with the hydroxy group at the fourth position.
1-(2-Hydroxyphenyl)ethan-1-one: Shorter carbon chain but similar functional groups.
2-(2-Hydroxyphenyl)acetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness: 1-(2-Hydroxyphenyl)nonan-1-one is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(2-hydroxyphenyl)nonan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGYCQGSMZTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392827 | |
Record name | 1-(2-hydroxyphenyl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22362-60-3 | |
Record name | 1-(2-hydroxyphenyl)nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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